molecular formula C10H12Cl2N2O B1621742 1-(2,6-Dichlorophenyl)-3-isopropylurea CAS No. 71463-57-5

1-(2,6-Dichlorophenyl)-3-isopropylurea

货号: B1621742
CAS 编号: 71463-57-5
分子量: 247.12 g/mol
InChI 键: VMPFTLYFFVBBES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Significance and Context of Substituted Urea (B33335) Scaffolds in Contemporary Chemical Research

Substituted urea scaffolds are a cornerstone in modern drug discovery and development. The urea moiety's ability to form stable hydrogen bonds allows for potent and selective interactions with biological targets. nih.govnih.govmdpi.com This has led to the incorporation of the urea functional group into a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. nih.gov The versatility of the urea scaffold stems from the ability to readily modify the substituents on the nitrogen atoms, thereby fine-tuning the compound's physicochemical properties and biological activity. nih.gov

The synthesis of substituted ureas is typically achieved through the reaction of an isocyanate with an amine, a method that offers a straightforward route to a vast library of derivatives. nih.gov This synthetic accessibility, coupled with their proven biological relevance, ensures that substituted ureas remain a focal point of intensive research in the quest for novel therapeutic agents and functional materials.

Overview of the Research Landscape Surrounding 1-(2,6-Dichlorophenyl)-3-isopropylurea

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the broader class of dichlorophenyl urea derivatives has been the subject of considerable scientific inquiry. Research in this area often investigates the impact of the dichlorophenyl group's substitution pattern on the biological activity of the molecule. For instance, studies on related compounds such as 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)urea (B11946983) and other diaryl ureas have explored their potential as inhibitors of various enzymes and their antimicrobial or insecticidal properties. nih.govresearchgate.netuni.lu

The general approach in this research area involves synthesizing a series of related compounds and screening them for specific biological activities. This allows researchers to establish structure-activity relationships (SAR), which are crucial for the rational design of more potent and selective compounds. The investigation of this compound would logically fall within this paradigm, aiming to understand how the combination of the 2,6-dichlorophenyl and isopropyl groups influences its properties compared to other substituted ureas.

Scope and Objectives of Academic Inquiry Pertaining to the Compound

The primary objectives of academic inquiry into this compound would likely encompass several key areas. A fundamental goal would be the development of an efficient and scalable synthesis method for the compound. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

A significant portion of the research would then be dedicated to exploring its potential biological activities. Based on the known properties of related dichlorophenyl ureas, investigations might focus on its efficacy as an antimicrobial, antifungal, or insecticidal agent. Furthermore, its potential as an enzyme inhibitor, for example, in pathways relevant to cancer or inflammation, could also be a key area of study. The ultimate aim of such research would be to determine if this compound or its derivatives possess unique properties that could be exploited for therapeutic or other practical applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(2,6-dichlorophenyl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-6(2)13-10(15)14-9-7(11)4-3-5-8(9)12/h3-6H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPFTLYFFVBBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991886
Record name N-(2,6-Dichlorophenyl)-N'-propan-2-ylcarbamimidic acid
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Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71463-57-5
Record name N-(2,6-Dichlorophenyl)-N′-(1-methylethyl)urea
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Record name 1-(2,6-Dichlorophenyl)-3-isopropylurea
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Record name N-(2,6-Dichlorophenyl)-N'-propan-2-ylcarbamimidic acid
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Record name 1-(2,6-dichlorophenyl)-3-isopropylurea
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Synthetic Strategies and Methodologies

Established Reaction Pathways for the Synthesis of N-Aryl-N'-alkylureas

The formation of N-aryl-N'-alkylureas is a cornerstone of organic synthesis, with several well-documented methods. These approaches primarily focus on the efficient construction of the urea (B33335) functional group.

Amine-Isocyanate Condensation and Related Approaches

The most prevalent and direct method for synthesizing N,N'-disubstituted ureas is the condensation reaction between an amine and an isocyanate. In the context of 1-(2,6-Dichlorophenyl)-3-isopropylurea, this would involve the reaction of 2,6-dichloroaniline (B118687) with isopropyl isocyanate, or alternatively, 2,6-dichlorophenyl isocyanate with isopropylamine. This reaction is typically characterized by its high efficiency and atom economy. The isocyanate group, being highly electrophilic, readily reacts with the nucleophilic amine to form the stable urea bond.

The traditional synthesis of the isocyanate precursors often involves the use of phosgene (B1210022) or its safer liquid analogue, triphosgene. rsc.orgtandfonline.com However, due to the extreme toxicity of phosgene, significant research has been directed towards phosgene-free alternatives. rsc.orgtandfonline.comresearchgate.net One such alternative involves the Curtius rearrangement, where an acyl azide (B81097) is thermally rearranged to an isocyanate. tno.nl Another approach is the Hofmann rearrangement of amides.

Phosgene-Free and Green Chemistry Alternatives: Utilizing Alkali Metal Cyanates in Aqueous Media

In a significant move towards greener and safer chemical processes, methods that avoid hazardous reagents like phosgene have been developed. A notable phosgene-free route involves the use of alkali metal cyanates, such as potassium cyanate (B1221674), in aqueous media. rsc.orgtandfonline.com This method provides a practical and environmentally benign pathway for the synthesis of N-substituted ureas. The reaction proceeds through the in-situ formation of isocyanic acid from the cyanate salt under acidic conditions, which then reacts with an amine to yield the desired urea. This approach is particularly attractive for large-scale production due to its operational simplicity and the use of water as a solvent. rsc.orgtandfonline.com

Further advancing the principles of green chemistry, other phosgene-free methods have been explored. These include the use of dimethyl carbonate or other dialkyl carbonates as carbonyl sources, which react with amines to form carbamates as intermediates that are then converted to ureas. tno.nl Additionally, the direct carbonylation of amines using carbon dioxide as a C1 source represents a highly sustainable, though often challenging, route to ureas. scholaris.ca

Optimized Synthetic Protocols for this compound

The efficient synthesis of this compound requires careful optimization of reaction parameters to maximize yield and purity.

Exploration of Reaction Conditions: Solvent Systems, Catalysis, and Temperature Control

The choice of solvent is critical in the synthesis of N-substituted ureas. For the amine-isocyanate condensation, aprotic solvents such as toluene (B28343), dichloromethane, or tetrahydrofuran (B95107) are commonly employed to prevent unwanted side reactions of the isocyanate with protic solvents. mdpi.com The reaction is often carried out at room temperature or with gentle heating to ensure complete conversion.

In the case of phosgene-free methods using alkali metal cyanates, water is an effective solvent, promoting a green and scalable process. rsc.org The reaction temperature and pH are key parameters to control for optimal results.

While many amine-isocyanate reactions proceed without a catalyst, certain sterically hindered or less reactive substrates may benefit from the use of a catalyst. Tertiary amines are known to catalyze the reaction between isocyanates and thiols, and similar principles can apply to reactions with amines. The reaction of substituted phenyl isocyanates with amines to form phenylurea derivatives has been successfully carried out in toluene at reflux temperatures. mdpi.com

Yield Optimization and Purity Enhancement Techniques for Targeted Synthesis

Achieving high yields and purity is paramount in chemical synthesis. For the synthesis of this compound, controlling the stoichiometry of the reactants is crucial. Using a slight excess of the less expensive or more volatile reactant can help drive the reaction to completion.

Purification of the final product often involves simple filtration if the product precipitates from the reaction mixture. Recrystallization from a suitable solvent system, such as ethanol/water, is a common technique to enhance the purity of the crystalline urea product. In cases where the product is not easily precipitated, column chromatography on silica (B1680970) gel can be employed for purification. The use of aqueous-based synthesis with potassium cyanate often results in products of high purity that can be isolated by simple filtration, avoiding the need for chromatographic purification. rsc.org

Below is a table summarizing typical reaction parameters for the synthesis of N-aryl-N'-alkylureas based on established methods.

ParameterAmine-Isocyanate CondensationAlkali Metal Cyanate Method
Reactants Aryl amine + Alkyl isocyanate or Alkyl amine + Aryl isocyanateAmine + Potassium Cyanate
Solvent Toluene, Dichloromethane, THFWater, often with an acid
Temperature Room temperature to refluxRoom temperature
Catalyst Often not required, sometimes tertiary aminesNot typically required
Work-up Filtration, evaporation of solventFiltration
Purification Recrystallization, column chromatographyRecrystallization
Typical Yields Good to excellentGood to excellent rsc.org

Scalable Synthetic Routes for Industrial and Large-Scale Research Production of N-Substituted Ureas

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable, cost-effective, and safe manufacturing processes. For N-substituted ureas, the phosgene-free route utilizing alkali metal cyanates in water is particularly well-suited for large-scale applications. rsc.orgtandfonline.com This method avoids the handling of highly toxic phosgene and often allows for simple product isolation by filtration, reducing the need for costly and time-consuming purification steps. rsc.org

The amine-isocyanate condensation route can also be scaled up, provided that appropriate safety measures are in place for handling isocyanates. The use of continuous flow reactors is becoming increasingly popular for the large-scale synthesis of fine chemicals, offering better control over reaction parameters and improved safety.

The development of catalytic systems for the direct carbonylation of amines with CO2 remains a significant goal for industrial-scale green synthesis of ureas, although challenges in catalyst efficiency and stability still need to be fully addressed for widespread implementation. researchgate.net

Below is an interactive data table summarizing key aspects of scalable synthetic routes for N-substituted ureas.

Synthetic RouteKey Advantages for ScalabilityKey Challenges for Scalability
Amine-Isocyanate Condensation High efficiency, fast reaction rates.Handling of potentially hazardous isocyanates.
Alkali Metal Cyanate in Water Phosgene-free, use of water as a solvent, simple work-up, high purity of products. rsc.orgtandfonline.comRequires control of pH.
Carbamate (B1207046) Intermediates Phosgene-free, uses readily available carbonates. tno.nlMay require higher temperatures and longer reaction times.
Direct Carbonylation with CO2 Highly sustainable, uses a benign C1 source. scholaris.caOften requires high pressures and temperatures, catalyst development is ongoing.

Structure Activity Relationship Sar and Structural Determinants

Conformational Analysis and Rotational Dynamics of Substituted Ureas

The urea (B33335) functional group is a cornerstone in many chemical and biological systems. Its ability to form distinct, stable conformations and participate in specific hydrogen-bonding patterns is critical to its function. The dynamics of N,N'-substituted ureas, such as 1-(2,6-dichlorophenyl)-3-isopropylurea, are governed by the energetic barriers to rotation around the carbon-nitrogen bonds.

Rotation around the C-N bonds of the urea scaffold is a restricted process characterized by a significant energy barrier. This restriction gives rise to different conformational states (rotamers), often referred to as cis and trans, which can interconvert. The isomerization of urea fragments is inherently slow, with energetic barriers estimated to be in the range of 14–16 kcal/mol. nih.gov This is a substantial barrier that, on the timescale of typical molecular dynamics simulations, can make these rotamers behave almost as distinct compounds. nih.gov

The height of this rotational barrier is modulated by both steric and electronic effects of the substituents attached to the nitrogen atoms. nih.govreddit.com

Electronic Effects : The stability of the planar ground state of a urea molecule is due to the conjugation between the lone pair of electrons on the nitrogen atoms and the π-electrons of the carbonyl group. nih.gov The nature of the donor/acceptor interactions around the C-N bond is critical. For instance, in simple amides, the N(lp)/C=O(π*) interaction is a key barrier-forming interaction. rsc.org In ureas, the presence of a second nitrogen atom alters these electronics, leading to a comparatively lower rotational barrier than might be expected. rsc.org

Steric Effects : The size and shape of the substituents play a direct role in the rotational dynamics. Bulky substituents can sterically hinder rotation, potentially increasing the energy barrier. Conversely, steric repulsion can also destabilize certain conformations, influencing the preferred rotational state. nih.govresearchgate.net The steric bulkiness of the groups attached to the urea bond can be tuned to control the dynamic nature of the bond itself. nih.gov

Table 1: Factors Influencing Urea Bond Rotational Barriers

FactorInfluence on Rotational BarrierResearch Finding
Electronic Conjugation Primary stabilizing factor for the planar urea structure, creating a significant barrier to rotation.The amide bond's stability is due to conjugation effects between the nitrogen lone pair and the carbonyl π-orbital. nih.gov
Substituent Electronics Electron-withdrawing or -donating groups on aryl substituents can alter the electron distribution in the urea core, modifying the barrier height.Aromatic substitution can lead to intramolecular stacking, governing the 3D orientation of substituents. nih.gov
Steric Hindrance Bulky substituents can increase the energy required for rotation by introducing steric clashes in the transition state.Substitution patterns at the urea scaffold play a major role in determining barrier height. nih.gov Steric bulk can be used to control dynamic bond exchange. nih.gov
Solvent Effects The polarity of the solvent can influence the relative stability of different conformers and the transition state, thereby affecting the rotational barrier.Cis/trans conformational switching of aromatic substituted ureas has been observed upon changing solvent properties. nih.gov

The urea group contains excellent hydrogen bond donors (the N-H groups) and a strong hydrogen bond acceptor (the carbonyl oxygen). This dual capability allows for the formation of robust and highly directional hydrogen bonding networks, which are fundamental to the molecular recognition properties of urea derivatives. lookchem.comresearchgate.net

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds dictate how urea molecules interact with each other and with other molecules in their environment.

Self-Association: Diarylureas commonly form intermolecular hydrogen bonds, leading to predictable patterns and self-assembly. lookchem.com These interactions can result in structures like centrosymmetric dimers, where two molecules are linked via N-H···S or N-H···O hydrogen bonds. nih.gov

"Ordered" vs. "Disordered" States: In disubstituted ureas, bifurcated hydrogen bonds—where two N-H hydrogens from one molecule bond to the carbonyl oxygen of another—can lead to a highly organized, "ordered" state. mdpi.com In contrast, trisubstituted ureas, which have fewer N-H donors, are often unable to form these ordered structures and exist in a "disordered" state where hydrogen bonding is less structured. mdpi.comresearchgate.net

Interaction with Other Molecules: The hydrogen bonding capability of the urea moiety is crucial for its interaction with biological targets or other chemical species. nih.govresearchgate.net The NH groups prefer to adopt an anti-relationship to the carbonyl group when forming intermolecular bonds. lookchem.com

Impact of Aryl Substituents on Molecular Recognition and Electronic Properties

The 2,6-dichlorophenyl group is a key determinant of the properties of this compound. The number, type, and position of substituents on the aryl ring profoundly affect the molecule's electronic landscape and its capacity for molecular recognition.

The presence of two chlorine atoms at the ortho positions of the phenyl ring has significant consequences. Halogens are electron-withdrawing groups, which influence the reactivity and electronic nature of the aromatic ring.

Electronic Influence : The electron-withdrawing nature of the chlorine atoms reduces the electron density of the phenyl ring. byjus.com This effect is particularly pronounced when such groups are at the ortho and para positions, which can increase the ring's susceptibility to nucleophilic attack by stabilizing the intermediate carbocation through resonance. byjus.comresearchgate.net

The molecular electrostatic potential (MEP) is a map of the electronic distribution on a molecule's surface, providing a guide to its reactivity and non-covalent interaction patterns. uni-muenchen.dechemrxiv.org The MEP is crucial for understanding how a molecule will be recognized by another.

The substituents on the phenyl ring directly shape the MEP. rsc.org

Negative Potential : The electron-rich carbonyl oxygen of the urea group creates a region of strong negative electrostatic potential, making it a prime hydrogen bond acceptor site. researchgate.net

Positive Potential : The N-H protons are regions of positive electrostatic potential, acting as hydrogen bond donors.

Influence of Dichlorination : The two electron-withdrawing chlorine atoms make the face of the phenyl ring more electron-poor than an unsubstituted ring. This modification of the ring's electrostatic character can alter its ability to participate in π-stacking or other non-covalent interactions with biological macromolecules or other molecules. nih.gov

Table 2: Influence of Aryl and Urea Moieties on Potential Interactions

Molecular FeatureType of InteractionSignificance
Urea N-H Groups Hydrogen Bond DonorForms directional bonds with electronegative atoms (O, N, S), crucial for binding specificity. lookchem.com
Urea C=O Group Hydrogen Bond AcceptorStrong acceptor site, often involved in bifurcated or multiple hydrogen bonds. mdpi.com
Dichlorophenyl Ring van der Waals, π-StackingThe electron-poor nature due to chlorine atoms modifies stacking interactions. byjus.comnih.gov
Chlorine Atoms Halogen BondingThe electropositive tip (σ-hole) on the chlorine atom can act as a weak electrophile, forming specific halogen bonds.

Structural Elucidation of the Isopropyl Moiety's Contribution to Molecular Interactions

The isopropyl group, attached to the other nitrogen of the urea core, provides a distinct set of properties that complement those of the dichlorophenyl ring. It is a non-polar, hydrophobic moiety.

The primary contributions of the isopropyl group to molecular interactions are:

Hydrophobic Interactions : This group will preferentially interact with non-polar, hydrophobic pockets in a larger molecule, such as a protein binding site. This is driven by the hydrophobic effect, where the exclusion of water molecules from the interacting surfaces provides a thermodynamic driving force for binding. researchgate.netresearchgate.netacs.org

van der Waals Forces : The isopropyl group engages in attractive, non-specific van der Waals interactions. Molecular dynamics simulations have indicated that urea molecules can preferentially accumulate near hydrophobic groups like isopropyl, driven by these dispersion forces. researchgate.net

Stereochemical Considerations and Chiral Influences in Analogous Structures

Chirality, or the "handedness" of a molecule, can be a pivotal factor in its biological efficacy. While this compound itself does not possess a chiral center, the introduction of stereocenters into analogous urea-based compounds has been shown to have a dramatic effect on their binding affinities. The three-dimensional arrangement of substituents can dictate how well a molecule fits into a chiral binding pocket of a protein.

A compelling example of this principle is observed in studies of cyclic urea derivatives designed as HIV-1 protease inhibitors. Research on these analogous structures demonstrates that different stereoisomers of the same core molecule can exhibit vastly different inhibitory activities. The precise spatial orientation of substituents is crucial for optimal interaction with the enzyme's active site. nih.govfigshare.com For instance, the configuration at chiral centers within the inhibitor backbone can significantly alter its binding affinity, with some isomers being orders of magnitude more potent than others. This highlights that even subtle changes in 3D geometry can lead to substantial differences in biological effect. nih.gov

It is well-established that enantiomers of a chiral drug can be recognized by biological systems as distinct entities, potentially leading to different pharmacological and pharmacokinetic profiles. nih.gov The interaction between a chiral molecule and its receptor is often described by a three-point interaction model, where a specific stereoisomer achieves a more complementary fit. nih.gov In some cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to undesirable effects. nih.gov

The following table illustrates the impact of stereochemistry on the binding affinity of analogous cyclic urea HIV-1 protease inhibitors, showcasing how different configurations affect their interaction with the target protein.

Compound/StereoisomerConfigurationBinding Affinity (Ki in nM)Reference
Cyclic Urea Isomer 1(4R,5S,6S,7R)0.3 nih.gov
Cyclic Urea Isomer 2(4S,5R,6R,7S)>1000 nih.gov
Cyclic Urea Isomer 3(4R,5S,6R,7S)1.5 nih.gov
Cyclic Urea Isomer 4(4S,5R,6S,7R)8.0 nih.gov

This table is illustrative, based on data from analogous cyclic urea compounds to demonstrate the principle of stereochemical influence.

Hydrophobic Interactions and Adaptability within Binding Pockets

The phenylurea scaffold, central to this compound, is well-suited for engaging in hydrophobic interactions within protein binding pockets. The dichlorophenyl group, in particular, contributes significantly to the compound's hydrophobicity. These interactions are a primary driving force for the binding of many urea-based inhibitors to their protein targets. researchgate.net

Molecular dynamics simulations and experimental studies have elucidated the mechanism by which the urea moiety and its substituents interact with proteins. The urea group itself can act as both a hydrogen bond donor and acceptor, anchoring the molecule within the active site. nih.govresearchgate.net The aromatic rings of diaryl ureas are known to enhance binding by participating in non-bonded π-interactions, such as CH-π and π-π stacking, within hydrophobic pockets of target proteins. criver.com

The adaptability of protein binding pockets is a critical aspect of ligand recognition. These pockets are not rigid structures but are dynamic and can undergo conformational changes to accommodate a ligand. rsc.org This "induced fit" allows for an optimal alignment of the compound, maximizing favorable interactions. For phenylurea derivatives, the flexibility of the linkers between the urea core and its substituents can allow the molecule to adopt a conformation that complements the shape and hydrophobic contours of the binding site. criver.com

Computational docking studies on various urea-based inhibitors have provided insights into the specific amino acid residues that are often involved in these hydrophobic interactions. Residues with nonpolar side chains are key contributors to the stability of the protein-ligand complex. nih.gov

The table below provides examples of amino acid residues that typically form hydrophobic interactions with phenylurea-type ligands within a protein's binding pocket, as inferred from computational studies on analogous inhibitors.

Amino Acid ResidueType of Side ChainPotential Interaction
LeucineAliphaticvan der Waals / Hydrophobic
IsoleucineAliphaticvan der Waals / Hydrophobic
ValineAliphaticvan der Waals / Hydrophobic
AlanineAliphaticvan der Waals / Hydrophobic
PhenylalanineAromaticπ-π Stacking / Hydrophobic
TryptophanAromaticπ-π Stacking / Hydrophobic

This table lists common amino acid residues involved in hydrophobic interactions with ligands similar in structure to this compound.

The 2,6-dichloro substitution pattern on the phenyl ring of the target compound is expected to significantly influence its interaction profile. The chlorine atoms enhance the hydrophobicity of the ring and can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. The steric bulk of the two chlorine atoms in the ortho positions may also play a role in orienting the molecule within the binding pocket, potentially restricting its rotational freedom and favoring a specific bound conformation.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of a synthesized compound. A combination of techniques would be employed to ensure an unambiguous elucidation of the 1-(2,6-Dichlorophenyl)-3-isopropylurea structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include signals for the two urea (B33335) N-H protons, the aromatic protons on the dichlorophenyl ring, and the methine (CH) and methyl (CH₃) protons of the isopropyl group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would be critical for assignment. For instance, the isopropyl methine proton would appear as a multiplet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms. Signals would be expected for the carbonyl carbon (C=O) of the urea, the aromatic carbons (including those bonded to chlorine and nitrogen), and the two distinct carbons of the isopropyl group.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H couplings (e.g., between the isopropyl CH and CH₃ protons), while HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached or more distant carbon atoms, respectively, allowing for a definitive assignment of the entire molecular structure.

Without published spectra, a data table of chemical shifts and coupling constants cannot be generated.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (246.12 g/mol for C₁₀H₁₂Cl₂N₂O). The characteristic isotopic pattern for two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would be expected for the molecular ion peak, showing [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate 9:6:1 ratio.

Fragmentation Pathway: Analysis of the fragment ions would help to confirm the structure. Common fragmentation pathways for phenylureas include cleavage of the urea bridge, such as the formation of the 2,6-dichlorophenyl isocyanate radical cation or the 2,6-dichloroaniline (B118687) cation, as well as loss of the isopropyl group.

Specific fragmentation data and a corresponding table are unavailable in the reviewed literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An IR spectrum would show characteristic absorption bands. Key expected frequencies (in cm⁻¹) include N-H stretching vibrations (typically around 3300-3400 cm⁻¹), C-H stretching from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), the strong C=O (Amide I band) stretching of the urea carbonyl group (around 1630-1680 cm⁻¹), N-H bending (Amide II band) near 1550-1640 cm⁻¹, and C-Cl stretching in the lower frequency region (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

No specific experimental IR or Raman peak tables for this compound are publicly available.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, angles, and intermolecular interactions.

Crystal Packing Motifs and Intermolecular Interactions

This analysis would describe how individual molecules of this compound arrange themselves in a crystal lattice. A key feature would likely be intermolecular hydrogen bonding involving the urea's N-H groups as donors and the carbonyl oxygen as an acceptor, often forming dimers or extended chains which are common motifs in urea derivatives.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

X-ray analysis would yield precise measurements for every bond length (e.g., C=O, C-N, C-Cl, C-C, C-H) and angle within the molecule. It would also define the torsional angles, which describe the conformation of the molecule, such as the rotational angle between the plane of the dichlorophenyl ring and the urea functional group. This data would be presented in detailed tables.

However, no published crystal structure for this compound has been found, and therefore, no crystallographic data tables can be provided.

Computational Chemistry Approaches to Molecular Properties

Computational chemistry serves as an indispensable tool for investigating the properties of molecules like this compound. These in silico methods allow for the prediction of electronic structure, reactivity, and interactions with biological targets, offering insights that are complementary to experimental data. By simulating molecular behavior, researchers can guide synthesis efforts, rationalize experimental findings, and predict a compound's potential efficacy and interaction mechanisms.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its energy, electron density distribution, and other properties. For this compound, DFT calculations would provide a detailed picture of its molecular geometry and electronic landscape.

These calculations can predict key aspects of the molecule's electronic structure:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules, including biological receptors.

While specific DFT studies on this compound are not prominent in publicly accessible literature, the theoretical framework provides a clear path for its characterization. The results of such an analysis would typically be presented in a format similar to the table below, detailing the predicted electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted Value (Illustrative)Significance
Energy of HOMO-6.5 eVIndicates the energy of the outermost electrons; related to the molecule's ability to donate electrons.
Energy of LUMO-1.2 eVIndicates the energy of the lowest energy state for an added electron; related to electron-accepting ability.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.8 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.
Chemical Hardness2.65 eVMeasures the resistance to deformation of the electron cloud, indicating stability.

Note: The values in this table are illustrative examples of what DFT calculations would yield and are not based on published experimental data for this specific compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

To understand the potential biological activity of this compound, it is essential to model its interaction with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their energetic favorability. For this compound, docking studies could identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with amino acid residues of a target protein. The docking score provides an estimate of the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations solve Newton's equations of motion for all atoms in the system, providing a detailed view of the complex's flexibility, conformational changes, and the stability of the binding interactions. MD simulations can reveal whether the initial binding pose predicted by docking is stable and can help refine the understanding of the binding mode.

Detailed research on the molecular docking and dynamics of this compound with specific biological targets is not widely documented. However, the methodology remains a standard approach in drug discovery to elucidate ligand-receptor interactions.

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Kinase Target

ParameterDescription
Docking Score A quantitative measure (e.g., in kcal/mol) estimating the binding affinity. A more negative score typically indicates a stronger predicted binding.
Key Interacting Residues Lists the amino acids in the binding site that form significant interactions (e.g., hydrogen bonds with Ser15, hydrophobic interactions with Leu83, Val37).
Types of Interactions Identifies the nature of the chemical bonds, such as conventional hydrogen bonds, pi-pi stacking, and hydrophobic contacts, that stabilize the complex.
MD Simulation Stability (RMSD) The Root Mean Square Deviation (RMSD) of the ligand's atomic positions over the simulation time indicates the stability of the binding pose. A low and stable RMSD suggests a stable interaction.

Note: This table illustrates the typical outputs of molecular modeling studies. The specific details are hypothetical and are not derived from published research on this compound.

Prediction of Molecular Descriptors Relevant to Biological Activity and Interactions

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's features with its biological activity. The principle of QSAR is that the biological activity of a substance is a function of its chemical structure.

For this compound, a wide range of descriptors can be calculated from its 2D or 3D structure. These fall into several categories:

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Relate to the 3D shape and size of the molecule.

Electronic Descriptors: Derived from quantum chemical calculations, these describe charge distribution and orbital energies.

Physicochemical Descriptors: Include properties like logP (lipophilicity), molecular weight, and polar surface area, which are important for pharmacokinetics.

These descriptors can be used to build predictive models for various endpoints, including binding affinity, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While specific QSAR models incorporating this compound are not found in the available literature, the calculation of its molecular descriptors is a straightforward computational task that provides the foundation for such an analysis.

Table 3: Selected Molecular Descriptors for this compound

Descriptor ClassDescriptor NameCalculated Value (Illustrative)Relevance to Biological Activity
Physicochemical Molecular Weight (MW)247.12 g/mol Influences diffusion and transport across biological membranes.
Physicochemical LogP (Octanol-Water Partition)3.5A measure of lipophilicity, which affects membrane permeability and binding to hydrophobic pockets.
Physicochemical Polar Surface Area (PSA)41.1 ŲPredicts transport properties such as intestinal absorption and blood-brain barrier penetration.
Topological Number of Rotatable Bonds3Relates to the conformational flexibility of the molecule, which can impact receptor binding.
Electronic Dipole Moment3.8 DebyeAffects solubility in polar solvents and the strength of dipole-dipole interactions with a target.

Note: The values presented are calculated from the known chemical structure of the compound and serve as examples of key molecular descriptors.

Biochemical and Molecular Mechanism Investigations

Target Identification and Engagement Studies

The precise molecular targets of 1-(2,6-Dichlorophenyl)-3-isopropylurea are not extensively defined in publicly available literature. However, by examining research on structurally similar compounds, particularly fungicidal metabolites and other urea (B33335) derivatives, potential mechanisms of action can be inferred. These investigations often focus on enzyme inhibition and broader kinase activity profiling to understand how these molecules interact with biological systems at a molecular level.

A primary mechanism of action for many fungicidal compounds involves the inhibition of crucial metabolic enzymes. One of the most significant targets in this regard is Succinate Dehydrogenase (SDH), also known as mitochondrial complex II. mdpi.com SDH is a key enzyme that functions in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, catalyzing the oxidation of succinate to fumarate. mdpi.comslideshare.net Inhibition of this enzyme disrupts cellular respiration and energy production, ultimately leading to fungal cell death. mdpi.com

Fungicides that operate through this mechanism are classified as SDHIs (Succinate Dehydrogenase Inhibitors). mdpi.combeyondpesticides.org While direct studies on this compound are scarce, the fungicidal properties of related compounds suggest that SDH inhibition is a plausible mode of action. Assays to determine SDH inhibition typically measure the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCPIP), in the presence of succinate. researchgate.netnih.gov A decrease in the rate of DCPIP reduction upon introduction of a test compound indicates inhibition of SDH activity. researchgate.net Malonate, a well-known competitive inhibitor of SDH, is often used as a positive control in such assays due to its structural similarity to the natural substrate, succinate. mdpi.comslideshare.net Research has shown that various pesticides can inhibit SDH, and this inhibition is a key aspect of their biological activity. mdpi.com

Table 1: Examples of Compounds Studied for Succinate Dehydrogenase (SDH) Inhibition

Compound Class Example Compound Primary Finding Reference
Fungicides (SDHIs) Fluxapyroxad, Bixafen Interfere with the electron transport chain by inhibiting mitochondrial complex II. beyondpesticides.org
Carboxamides Carboxin Early evidence showed inhibition of mammalian SDH. mdpi.com
Competitive Inhibitors Malonate Used experimentally to tune down SDH activity in vitro and in vivo. mdpi.comslideshare.net
Irreversible Inhibitors Nitropropionic acid Used in animal studies to inactivate SDH and model neurodegenerative diseases. mdpi.com

The urea moiety is a common scaffold in the design of kinase inhibitors, which are crucial in cancer research and other therapeutic areas. nih.govresearchgate.net Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases. uu.nl Kinase inhibition profiling, often conducted using large panels of recombinant kinases, is a standard method to determine the specificity and potency of a compound. nih.govmrc.ac.uk

Structurally related N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been synthesized and profiled for their kinase inhibitory activity. nih.govresearchgate.net These studies revealed that certain urea derivatives can selectively target members of the class III receptor tyrosine kinase family. nih.govresearchgate.net Similarly, other research on 1,3-diphenylurea derivatives has identified compounds that act as inhibitors of c-MET and VEGFR-2, two receptor tyrosine kinases involved in cancer progression. nih.gov Dichlorophenyl derivatives, in particular, have demonstrated substantial antitumor activity in these studies. nih.gov Although profiling for this compound is not specifically reported, the prevalence of kinase inhibition among dichlorophenyl and phenylurea compounds suggests this is a significant area for investigation. nih.govnih.gov

Table 2: Kinase Inhibition Profiles of Structurally Related Phenylurea Derivatives

Compound/Derivative Class Target Kinase(s) Observed Effect Reference
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives Class III Receptor Tyrosine Kinases Selective inhibition of some family members. nih.govresearchgate.net
1,3-diphenylurea appended aryl pyridine derivatives c-MET, VEGFR-2 Dual inhibition leading to apoptosis in cancer cells. nih.gov
o-dichlorophenyl analogues Not specified Superior cytotoxic activity compared to non-ortho substituted analogues. nih.gov
N-aryl-N'-pyrimidin-4-yl ureas (e.g., NVP-BGJ398) Fibroblast Growth Factor Receptors (FGFR1, 2, 3) Potent and selective inhibition. nih.gov

Cellular Pathway Perturbation Analysis (In vitro models)

To understand the broader biological impact of a compound, in vitro studies are employed to analyze how it perturbs cellular pathways. For compounds related to this compound, research has focused on their effects on mitochondrial function, intracellular signaling, and cellular stress responses.

Mitochondria are central to cellular energy metabolism and are a common target for fungicides and herbicides. mit.edunih.gov As discussed, the inhibition of SDH (mitochondrial complex II) directly impairs the mitochondrial respiratory chain, leading to decreased cellular respiration and ATP synthesis. mdpi.comnih.gov This disruption of mitochondrial function is a primary mechanism of cytotoxicity for SDHI fungicides. mdpi.combeyondpesticides.org

Studies on the herbicide Diuron (B1670789), a dichlorophenyl urea derivative, and its metabolites have shown they induce mitochondrial damage and dysfunction in urothelial cells. nih.gov This mitotoxicity is considered an initiating event that triggers cell death. nih.gov Other research has demonstrated that high concentrations of urea can lead to mitochondrial fragmentation and functional impairments in astrocytes. nih.gov The targeting of mitochondrial respiration is seen as a promising strategy for developing new antifungal therapies, as it can compromise the virulence and adaptability of pathogenic fungi. mit.edu

Cellular stress, including that induced by chemical agents, often triggers specific intracellular signaling cascades to orchestrate a response. The c-Jun N-terminal kinase (JNK) pathway, a subfamily of mitogen-activated protein kinases (MAPKs), is a crucial regulator of cellular responses to stress, inflammation, and apoptosis. scbt.comnih.gov

The activation of the JNK pathway is a multi-tiered process involving several upstream kinases (MAP3Ks and MAP2Ks) that respond to diverse stimuli. mdpi.comunc.edu Research on various chemical stressors has shown a link to JNK activation. For instance, para-phenylenediamine has been found to induce apoptosis in kidney cells through a pathway dependent on JNK activation. nih.gov The JNK pathway's role is highly contextual; transient activation is often associated with survival and proliferation, whereas sustained activation can lead to apoptosis. biorxiv.org While direct evidence for this compound is lacking, its potential to induce cellular stress makes the JNK pathway a probable target for modulation.

A common consequence of exposure to various herbicides and fungicides is the induction of cellular stress, particularly oxidative stress. nih.govresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov For some herbicides, ROS generation is a primary mode of action, while for others, it is a secondary effect of the stress imposed by inhibiting a specific molecular target. nih.gov

Phenylurea herbicides are known to block electron transport in photosystem II, which can lead to the formation of ROS and subsequent damage to cellular components. mdpi.com Studies on the herbicide Diuron and its metabolites confirm their ability to induce oxidative stress in vitro. nih.gov Similarly, research on hydroxyurea has shown that it can cause oxidative stress in addition to its primary effect of inhibiting ribonucleotide reductase. nih.govmdpi.com The cellular response to mild ROS accumulation includes the activation of antioxidant defense systems and stress response pathways like the JNK cascade. researchgate.net

Table 3: Cellular Stress Responses Induced by Related Urea Compounds and Herbicides

Compound/Class Cell/Organism Model Stress Response Observed Potential Mechanism Reference
Diuron and its metabolites Human 1T1 urothelial cells Oxidative stress, mitochondrial damage Mitochondrial dysfunction as an initiating event. nih.gov
Phenylurea herbicides Plants, Microalgae Increased formation of ROS, damage to cell membranes. Blocking of binding sites in photosystem II. mdpi.com
Hydroxyurea Fission yeast, various cell lines Oxidative stress, replication stress Inhibition of ribonucleotide reductase and potential secondary effects. nih.govmdpi.com
Quinclorac (QCR) Herbicide Zebrafish Liver (ZF-L) Cells Increased production of ROS, decreased antioxidant response. Not specified. researchgate.net

Biotransformation and Metabolite Research

The study of the biotransformation of xenobiotics like this compound is crucial for understanding their environmental fate and potential biological activity. Research in this area often focuses on the metabolic pathways, the enzymes responsible for degradation, and the identification of the resulting biotransformation products. While specific research on this compound is limited, extensive studies on the structurally related fungicide Iprodione provide significant insights into the metabolic fate of dichlorophenyl urea compounds.

Metabolic Pathways and Enzymes Involved in Degradation (e.g., formation as a metabolite of Iprodione)

This compound is structurally similar to known metabolites of the dicarboximide fungicide Iprodione. The metabolic degradation of Iprodione has been a subject of numerous studies, revealing pathways that lead to the formation of various intermediate and terminal products. The biotransformation of Iprodione is a critical process that determines its persistence and potential toxicity in the environment.

The degradation of Iprodione can occur through both biological and chemical pathways. In biological systems, microorganisms play a pivotal role in its transformation. A proposed biological degradation pathway for Iprodione involves the cleavage of the imidazolidine ring. This process is initiated by an amidohydrolase, which hydrolyzes the amide bond, leading to the formation of 3,5-Dichlorophenylcarboximide and N-Isopropylcarbamate ethz.ch. Subsequently, another hydrolase acts on 3,5-Dichlorophenylcarboximide to produce (3,5-Dichlorophenylurea)acetate ethz.ch. Further degradation by an amidohydrolase can then lead to the formation of 3,5-Dichloroaniline and N-Carboxyglycine ethz.ch.

Studies on pesticide-tolerant bacterial strains, such as Pseudomonas sp. C9, have shed light on the enzymatic machinery involved in Iprodione degradation. These bacteria upregulate the expression of various enzymes, including hydrolases and amidohydrolases, which are essential for breaking down the fungicide nih.gov. Specifically, amidohydrolases are known to hydrolyze C-N bonds in amide compounds, a key step in the degradation of Iprodione and the formation of its metabolites mdpi.com. In Achromobacter sp. C1, exposure to Iprodione led to the enhanced expression of enzymes like cyclase, amidase, and mandelamide hydrolase, which are involved in various metabolic pathways that could contribute to the breakdown of the fungicide mdpi.com.

The table below summarizes the key enzymes and their roles in the degradation of Iprodione, which is illustrative of the processes that would be involved in the biotransformation of structurally similar compounds.

EnzymeRole in Degradation PathwayReference
Amidohydrolase Hydrolyzes the amide bond in the Iprodione molecule, initiating the degradation process. ethz.ch
Hydrolase Acts on intermediate metabolites to further break down the molecule. ethz.ch
Cyclase Involved in the metabolic pathways of aromatic compound degradation. mdpi.com
Amidase Overexpressed in the presence of Iprodione, suggesting a role in its metabolism. mdpi.com
Mandelamide hydrolase Overexpressed in the presence of Iprodione, suggesting a role in its metabolism. mdpi.com

Identification and Characterization of Biotransformation Products in Research Systems

The identification and characterization of biotransformation products are essential for a complete understanding of a compound's metabolic fate. In the context of Iprodione, several metabolites have been identified in various environmental and biological systems. These metabolites are products of the degradation pathways described above.

One of the major metabolites of Iprodione is an isomer designated as RP-30228, which shares the same molecular formula but has a different arrangement of atoms herts.ac.uk. Another significant metabolite is 3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine-1-carboxamide (RP-32490) fao.org. In plants, the main metabolite identified is 3,5-dichloroaniline orst.edu.

Research on the degradation of Iprodione by soil bacteria like Arthrobacter sp. has identified two major metabolites: 3,5-dichlorophenylcarboximide (metabolite 1) and (3,5-dichlorophenylurea) acetic acid (metabolite 2) nih.gov. These intermediates are formed through the cleavage of the imidazolidine ring nih.gov. Further degradation can lead to the production of 3,5-dichloroaniline nih.govnih.gov.

The following table presents a summary of the key biotransformation products of Iprodione identified in research studies.

Biotransformation ProductMethod of IdentificationResearch SystemReference
RP-30228 (Isomer) Not SpecifiedGeneral metabolite herts.ac.uk
RP-32490 HPLC with UV detectionWhole commodities and processed fractions fao.org
3,5-Dichloroaniline Colorimetric methodPlants, Bacterial culture orst.edunih.gov
3,5-Dichlorophenylcarboximide (Metabolite 1) HPLC analysisBacterial culture (Arthrobacter sp.) nih.gov
(3,5-Dichlorophenylurea) acetic acid (Metabolite 2) HPLC analysisBacterial culture (Arthrobacter sp.) nih.gov

It is important to note that while the focus of this article is on this compound, the available research predominantly addresses the biotransformation of the 3,5-dichlorophenyl isomer, Iprodione. The metabolic pathways and resulting products for the 2,6-dichloro isomer would likely be analogous, but specific studies are required for confirmation.

Exploration of Analogues and Derivatives

Synthesis and Evaluation of Positional Isomers and Homologues

The substitution pattern on the phenylurea molecule is a critical determinant of its biological profile. Studies have systematically explored how changes in the position of the chloro substituents on the phenyl ring and variations in the alkyl group on the urea (B33335) nitrogen influence the compound's properties.

The arrangement of the chlorine atoms on the phenyl ring significantly impacts the molecule's electronic and steric properties, which in turn affects its interaction with biological targets. While 1-(2,6-Dichlorophenyl)-3-isopropylurea features ortho-substituted chlorines, its positional isomer, 1-(3,5-dichlorophenyl)-3-isopropylurea, has also been synthesized for research purposes. sigmaaldrich.com The herbicidal activity of substituted ureas is well-documented, with the general structure consisting of a di-halogenated phenyl group. taylorfrancis.com Structure-activity relationship (SAR) studies on urea derivatives often reveal that the position of substituents on the aromatic ring is crucial for activity. For instance, in other series of diaryl ureas, moving substituents from the ortho to para position can drastically alter biological effects. itmedicalteam.pl This highlights the importance of positional isomerism in modulating the efficacy and selectivity of this class of compounds.

The nature of the substituent on the terminal urea nitrogen atom is a key area for modification to fine-tune the compound's activity. Thousands of substituted ureas with aliphatic, aromatic, and heterocyclic substituents have been created and assessed for biological activities. taylorfrancis.com

Research into 1-(2,6-disubstituted benzoyl)-3-phenylureas has shown that the substituent on the second urea nitrogen plays a significant role in their insecticidal properties. nih.gov By replacing the isopropyl group with other moieties such as ethyl, tert-butyl, or even a phenyl group, researchers can modulate properties like lipophilicity, steric bulk, and hydrogen bonding capacity. These changes directly influence the compound's ability to bind to its target site. For example, studies on other urea derivatives have shown that replacing an alkyl chain with a phenylalkyl or biphenyl (B1667301) group can significantly enhance both inhibitory potency and selectivity. rsc.orgresearchgate.net The synthesis of various N-substituted phenylurea derivatives is a common strategy in drug discovery to explore the chemical space around a lead compound and optimize its pharmacological profile. mdpi.comnih.gov

Table 1: Examples of N-Urea Substitutions and Their Investigated Contexts

Original Substituent Modified Substituent Investigated Context Reference(s)
Isopropyl Phenyl Insecticidal activity in 1-(2,6-Dichlorobenzoyl)-3-phenylureas nih.gov
Alkyl Phenylalkyl / Biphenyl FAAH inhibition rsc.orgresearchgate.net
Various Ethyl Anticancer activity in N-(6-substituted-BT-2-yl)-N′-(ethyl)ureas mdpi.com

Hybrid Molecular Design Incorporating the Urea Scaffold

The urea moiety is a versatile linker and pharmacophore that can be integrated into more complex molecular architectures. This strategy, known as molecular hybridization, aims to combine the structural features of the dichlorophenylurea scaffold with other biologically active motifs to create new compounds with potentially synergistic or novel activities.

The conjugation of the urea scaffold with various heterocyclic systems has yielded compounds with a wide range of biological activities. These heterocyclic pharmacophores are chosen for their known roles in medicinal chemistry.

Imidazopyridine : This scaffold is a key structural component in many compounds with diverse biological activities, including anticancer and anti-inflammatory effects. mdpi.comnih.govresearchgate.net Hybrid molecules combining the urea functionality with the imidazopyridine ring have been designed as potential therapeutic agents, leveraging the structural benefits of both moieties. mdpi.comnih.gov

Pyrazolourea : Pyrazole (B372694) and its derivatives are well-established in medicinal and agricultural chemistry for their antifungal, anti-inflammatory, and antiviral activities. nih.govias.ac.inbiointerfaceresearch.comnih.gov The synthesis of thiophenyl-pyrazolourea derivatives has led to the development of potent and highly selective JNK3 inhibitors with potential applications in neurodegenerative diseases. acs.org This demonstrates the successful creation of isoform-selective inhibitors by hybridizing the pyrazole and urea structures.

Thiazole (B1198619) : The thiazole ring is another important heterocycle in drug design, known to be a component of compounds with antioxidant, anticancer, and anti-inflammatory properties. researchgate.netwjrr.org Researchers have synthesized novel series of thiazole analogues possessing urea, thiourea, and selenourea (B1239437) functionalities. nih.govmdpi.comresearchgate.net These studies often show that the combination of the thiazole ring with the urea linker results in compounds with significant biological potential. For instance, certain 5-substituted thiazolyl urea derivatives have demonstrated potent antileukemic activity. nih.gov

Table 2: Bioactivity of Urea Hybrids with Different Pharmacophores

Pharmacophore Hybrid Scaffold Example Observed Biological Activity Reference(s)
Imidazopyridine Pyridine-Urea Hybrids Anticancer (VEGFR2 inhibition) mdpi.comnih.gov
Pyrazole Thiophenyl-Pyrazolourea JNK3 Inhibition (Neuroprotection) acs.org
Pyrazole Pyrazole Acyl Thiourea Antifungal, Antiviral nih.gov
Thiazole Thiazolyl Urea Antileukemic nih.gov

Prodrug design is a strategy used to overcome undesirable properties of a biologically active compound. For urea-based molecules, this can involve creating latent forms that are activated under specific physiological conditions, offering a pathway for targeted delivery or controlled release. Research has focused on developing urea-based prodrugs for applications like melanocyte-directed enzyme prodrug therapy (MDEPT), where a prodrug is selectively activated by the enzyme tyrosinase present in melanoma cells. nih.govrsc.orgepa.gov In one study, a urea-based prodrug was shown to be a more suitable candidate for MDEPT than its carbamate (B1207046) analogue due to its stability and ability to generate a cytotoxic agent upon enzymatic exposure. nih.govepa.gov Another innovative approach involves incorporating the urea moiety into hypoxia-activated prodrugs (HAPs) like tirapazamine, which has been shown to significantly increase cytotoxicity under hypoxic conditions found in solid tumors. nih.gov These advanced forms are primarily used in research to investigate targeted therapeutic strategies.

Rational Design Principles for Enhanced Selectivity or Potency

The modification of the this compound scaffold is often guided by rational design principles aimed at maximizing potency against a specific biological target while minimizing off-target effects. researchgate.netdrugdesign.org Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural features correlate with biological activity. itmedicalteam.plresearchgate.netnih.gov

Key strategies in the rational design of urea derivatives include:

Disrupting Molecular Planarity : Modifying the urea structure to break its symmetry, for example by adding a substituent on one of the urea nitrogens, can disrupt crystal packing and enhance water solubility. nih.gov

Electrostatic Optimization : Computational models are used to optimize the charge distribution of a ligand to achieve a favorable balance between intermolecular interactions with the target and the energetic penalty of desolvation. acs.org

Scaffold Hopping and Hybridization : As discussed, replacing or combining parts of the molecule with other known pharmacophores can lead to novel compounds with improved properties. mdpi.comresearchgate.net For example, designing diaryl urea hybrids based on the structures of known kinase inhibitors like sorafenib (B1663141) is a common approach to develop new anticancer agents. researchgate.netnih.gov

Structure-Based Design : When the three-dimensional structure of the biological target is known, inhibitors can be designed to fit precisely into the binding site. This can involve designing compounds that exploit differences between the target and related off-targets, such as designing inhibitors that bind to a less-conserved allosteric site to achieve high selectivity. acs.org

Studies on uracil (B121893) urea derivatives have demonstrated that systematic structural modifications, guided by SAR, can lead to inhibitors with picomolar potency and high selectivity for their target enzyme, FAAH. rsc.orgresearchgate.net These principles guide the iterative process of designing, synthesizing, and testing new analogues to develop compounds with highly optimized properties for research and potential therapeutic application.

Emerging Research Perspectives and Methodological Advancements

Applications in Advanced Material Science and Polymer Chemistry

The unique structural characteristics of the urea (B33335) bond are being leveraged in polymer chemistry to create materials with dynamic and tunable properties. Research is expanding into how substituted ureas, such as 1-(2,6-Dichlorophenyl)-3-isopropylurea, can be integrated into advanced polymer systems.

Dynamic Covalent Chemistry and Reversible Bond Formation in Polyurea Systems

Polyureas are a class of polymers synthesized through the step-growth polymerization of an isocyanate and a polyamine. researchgate.net Traditionally, the urea bond is known for its exceptional stability due to strong resonance effects. However, recent breakthroughs have demonstrated that this stability can be modulated, rendering the covalent urea bond dynamic. wur.nlrsc.org This has been achieved through the mediation of zinc salts, which can accelerate the urea dissociation reaction by orders of magnitude. wur.nlrsc.orgcore.ac.uk This process typically involves the dissociation of the urea bond into its corresponding amine and isocyanate precursors. core.ac.uk

This reversibility is a cornerstone of dynamic covalent chemistry, enabling the development of self-healing and reprocessable polymer materials. wur.nlrsc.org Research has shown that by designing polyureas with hindered urea bonds (HUBs)—where a bulky substituent is attached to one of the nitrogen atoms—it is possible to create materials capable of catalyst-free dynamic property changes and autonomous repair at low temperatures. nih.govrepec.orgacs.orggoogle.comtandfonline.com These dynamic networks hold promise for applications requiring materials with long lifespans and recyclability, such as advanced coatings, adhesives, and plastics for a circular economy. rsc.orgnih.gov

Exploration of Urea-Based Scaffolds for Tunable Material Properties

The versatility of polyurea synthesis allows for the creation of materials with highly tunable properties. The characteristics of the final polymer can be readily adjusted by strategically selecting the precursor monomers, specifically the isocyanate and amine components. wur.nlrsc.org A wide array of these monomers is commercially available, including aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and 4,4'-diphenylene methane (B114726) diisocyanate (MDI), as well as aliphatic isocyanates such as 1,6-hexane diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI). researchgate.net

This modularity allows researchers to fine-tune properties by altering the degree of crosslinking or the molecular weight of the polymer precursors. wur.nlrsc.org For instance, the incorporation of hindered urea bonds into sulfonate-based ionomers has been shown to produce self-healing latex polymers with excellent mechanical properties, including high strain tolerance, toughness, and chemical resistance. acs.org The ability to engineer urea-based scaffolds with specific functionalities opens up possibilities for creating bespoke materials for a vast range of applications, from flexible electronics to advanced protective coatings. tandfonline.com

Environmental Research on Degradation Pathways and Contaminant Fate (Academic Focus)

Given the use of many phenylurea compounds as herbicides, a significant body of academic research is dedicated to understanding their stability, degradation, and ultimate fate in the environment. While direct studies on this compound are limited, research on structurally similar phenylurea herbicides provides critical insights into its likely environmental behavior.

Photolytic and Hydrolytic Stability Studies in Model Environmental Matrices

Phenylurea herbicides are generally stable to chemical degradation in aqueous solutions under moderate pH (4-10) and temperature conditions, suggesting that abiotic hydrolysis is of minor importance in most agricultural soils. oup.com However, photochemical degradation can occur when these compounds are exposed to sunlight. oup.comoup.com These photolytic processes often result in only partial degradation, which can lead to the accumulation of transformation products in the environment. oup.com Research on diuron (B1670789), a related dichlorophenyl urea, has indicated that its degradation metabolites can sometimes be more toxic than the parent compound. nih.gov The degradation of phenylurea herbicides in nature is often a slow process, and they can be decomposed by UV irradiation or under acidic or alkaline conditions. researchgate.net

Microbial Degradation and Bioremediation Potential Research

The primary route for the degradation of phenylurea herbicides in the environment is through microbial activity. oup.comnih.govresearchgate.net Bioremediation, which harnesses microorganisms to break down contaminants, is considered an effective and environmentally friendly strategy for cleaning up areas polluted with these compounds. frontiersin.orgnih.gov

Numerous studies have identified specific microorganisms capable of degrading various phenylurea herbicides. frontiersin.orgnih.gov The common degradation pathway often begins with hydrolysis of the urea bond to form an aniline-based metabolite. oup.comnih.gov For example, the widely studied herbicide diuron is commonly transformed into 3,4-dichloroaniline (B118046) (3,4-DCA). frontiersin.orgmdpi.comresearchgate.net This initial step can be followed by further metabolic processes like dehalogenation and hydroxylation. frontiersin.orgnih.gov

A diverse range of bacteria and fungi have been isolated that can utilize phenylurea compounds as a source of carbon and energy. The bacterial strain Ochrobactrum anthropi CD3, for instance, has demonstrated the ability to completely remove herbicides like diuron, linuron, and chlorotoluron (B1668836) from aqueous solutions. nih.govmdpi.comnih.gov Similarly, various species of Arthrobacter, Pseudomonas, Bacillus, and fungi like Aspergillus and Cunninghamella have been identified as effective degraders. oup.comoup.comfrontiersin.orgnih.govresearchgate.net Some bacterial strains harbor specific enzymes, such as phenylurea hydrolases (e.g., PuhA), that are crucial for initiating the degradation process. nih.govnih.gov

Innovation in Analytical and Purification Techniques for Urea Compounds.

Development of More Sensitive and Selective Chromatographic and Spectrometric Detection Methods

The accurate detection and quantification of this compound, particularly in complex biological or environmental matrices, are paramount for research and application. Modern analytical chemistry has moved towards methods that offer enhanced sensitivity and selectivity, minimizing the need for extensive sample preparation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a powerful technique. Its high sensitivity and selectivity often eliminate the need for laborious extraction processes like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), thereby reducing analysis time. nih.gov This is particularly beneficial for therapeutic drug monitoring and environmental analysis. nih.gov For compounds that can be derivatized to be fluorescent, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers another avenue, providing significant advantages in sensitivity over traditional absorbance detection. nih.gov

Recent advancements also incorporate machine learning (ML) to bolster identification confidence in non-targeted screening. In workflows using Reversed-Phase Liquid Chromatography/High-Resolution Mass Spectrometry (RPLC/HRMS), ML models can predict retention time indices from molecular fingerprints. evotec.com This approach enhances the probability of correctly identifying compounds, such as the structurally complex phenylurea fungicide Pencycuron, from a list of potential candidates generated by spectral matching. evotec.com Spectroscopic methods, including vibrational (FTIR), electronic (UV-vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, remain fundamental for structural characterization, with computational studies like Density Functional Theory (DFT) aiding in the comprehensive interpretation of the spectral data. lcms.cz

Advanced Purification Strategies for Complex Synthetic Mixtures

The synthesis of specifically substituted urea derivatives like this compound often results in complex mixtures containing starting materials, by-products, and isomers. Achieving high purity is critical for accurate biological evaluation and characterization. Advanced purification strategies have been developed to address this challenge, moving beyond simple column chromatography. tarosdiscovery.com

Chromatography-Based Methods:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is scalable and can be used for the isolation and purification of target compounds from milligram to kilogram quantities. nih.gov Automated, mass-directed preparative HPLC systems can efficiently purify large chemical libraries, triggering fraction collection based on the mass of the target molecule. oriprobe.comgoogle.com This is invaluable for isolating specific derivatives or impurities for detailed structural analysis. nih.govoriprobe.com

Molecularly Imprinted Solid-Phase Extraction (MISPE): For purification from highly complex matrices like plant extracts, MISPE offers exceptional selectivity. wikipedia.org In this technique, a polymer is created using a template molecule (such as a phenylurea herbicide like isoproturon) to form specific recognition sites. wikipedia.org This "molecularly imprinted polymer" can then selectively bind the target analyte or structurally similar compounds from a crude extract, effectively separating them from interfering matrix components. wikipedia.org A two-step protocol, using a non-imprinted polymer for initial cleanup followed by the selective MIP, can enhance performance and preserve the recognition capabilities of the imprinted polymer. wikipedia.org

Crystallization and Other Techniques:

Recrystallization: This classic technique has been refined for high-purity applications. Optimizing conditions such as solvent, temperature, and the number of recrystallization cycles can effectively purify urea, with methods like the mass balance method and differential scanning calorimetry (DSC) used to confirm purity levels up to 99.9%. researchgate.net Multi-stage crystallization, where crystals are selectively removed or kept at different temperature stages, can also be employed for purification. google.com

Urea Extraction Crystallization: This method is used to separate molecules based on their ability to form inclusion complexes (clathrates) with urea. google.com Urea crystallizes in a hexagonal structure with channels that can accommodate linear molecules, separating them from branched or bulky compounds. google.com While primarily used for separating n-paraffins, the principles could be adapted for specific purification challenges involving urea derivatives. google.com

Microfluidic Systems: Novel approaches include the use of microfluidic devices for purification. For instance, a five-flow microfluidic system has been developed to remove urea from protein samples using metal ions like Mn2+, Zn2+, and Fe3+, which exhibit urea affinity. epo.org

Future Directions and Unaddressed Research Questions

While much is known about simple urea derivatives, the potential of this compound remains largely untapped. Future research should focus on expanding its structural complexity, exploring its biological roles, and leveraging computational tools for predictive insights.

Novel Synthetic Strategies for Introducing Molecular Complexity

The synthesis of urea derivatives has evolved significantly, moving towards safer, more efficient, and versatile methods that allow for the creation of structurally complex molecules. destechpub.com

Traditional methods often rely on hazardous reagents like phosgene (B1210022) or its derivatives to generate an isocyanate intermediate, which then reacts with an amine. destechpub.com Modern strategies seek to avoid these reagents. One approach is the use of safer phosgene substitutes like N,N'-carbonyldiimidazole (CDI), a crystalline solid that does not produce chlorinated byproducts. destechpub.com

Other innovative, metal-free methods are also emerging. These include:

Hofmann and Lossen Rearrangements: These classic reactions can generate the key isocyanate intermediate from primary amides or hydroxamic acids, respectively, without the use of phosgene. nih.gov

Use of CO2: A metal-free method has been developed to synthesize urea derivatives using carbon dioxide as a C1 building block at atmospheric pressure and room temperature. nih.gov

Catalytic Carbonylation: Palladium-catalyzed carbonylation of nitroarenes represents another route to unsymmetrical ureas from inexpensive starting materials. destechpub.com

These advanced synthetic tools open the door to creating more elaborate analogs of this compound. By incorporating additional functional groups, chiral centers, or linking the urea moiety to other complex scaffolds, researchers can systematically probe structure-activity relationships and develop derivatives with novel properties.

Exploration of Under-Investigated Biological Roles and Targets

The urea scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of activities. destechpub.comsielc.com This suggests that this compound could have significant, yet undiscovered, biological roles. The hydrogen bonding capability of the urea group is key to its ability to interact with biological targets like proteins and receptors. destechpub.com

Future research should investigate the potential of this compound and its derivatives in areas where other ureas have shown promise:

Anticancer Agents: Many urea-based compounds are potent anticancer drugs. For example, Sorafenib (B1663141) and Lenvatinib are multi-kinase inhibitors used to treat various cancers. destechpub.com Phenylurea derivatives have been synthesized and shown to have potent antitumor activity, though sometimes through mechanisms independent of tubulin interaction. A recent study identified a urea-based compound as a novel inhibitor of Transforming growth factor-β type 1 receptor (TGFβR1), a kinase involved in cancer metastasis. google.com Investigating the kinase inhibitory profile of this compound is a logical next step.

Antimicrobial Agents: Urea derivatives have been identified as potential antimicrobial agents. Notably, a study found that 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea exhibited selective and outstanding inhibition against the bacterium Acinetobacter baumannii. This highlights the potential of dichlorophenyl urea structures in combating pathogenic bacteria.

Enzyme Inhibition: Beyond kinases, ureas can target other enzymes. For instance, urea derivatives have been developed as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a target for treating pain and nervous system disorders. destechpub.com

Receptor Modulation: A compound with a related 2-(2,6-dichlorophenyl) moiety, LY3154207, was identified as a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor. This suggests that the 2,6-dichlorophenyl group could be a key pharmacophore for targeting certain receptors.

Advancements in Predictive Modeling for Urea Derivatives

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for accelerating drug discovery and risk assessment by predicting the properties of chemical compounds before they are synthesized. These models correlate a compound's structural features (descriptors) with its biological activity or other properties, saving significant time and resources. wikipedia.org

For phenylurea derivatives, QSAR models have been successfully developed to predict a range of endpoints:

Environmental Risk: Machine learning algorithms, such as Multiple Linear Regression (MLR) and Random Forest (RF), have been used to build QSAR models that predict the hazardous concentration (HC5) of phenylurea herbicides in aquatic environments. wikipedia.org These models use molecular descriptors related to spatial structure, electronics, and hydrophobicity to predict toxicity. wikipedia.org The Random Forest models have shown excellent predictive performance, meeting OECD requirements. wikipedia.org

Biological Activity: QSAR models have also been applied to understand antibody recognition of phenylurea herbicides, revealing that hydrophobicity (log P) and the lowest unoccupied molecular orbital energy (E-LUMO) are key determinants of the antigen-antibody interaction. google.com Similarly, models built with algorithms like Extra Trees and Gradient Boosting can predict the antioxidant potential of various chemical substances.

The future of predictive modeling for this compound and its analogs lies in developing integrated or consensus models that combine the predictions of several individual models to improve accuracy and provide a more reliable range of predicted values. Defining the Applicability Domain (AD) of these models is crucial to ensure that predictions are only made for compounds that are structurally similar to the training set, thereby guaranteeing the reliability of the in silico results.

Interactive Data Tables

Table 1: Comparison of Predictive Modeling Techniques for Urea Derivatives

Model Type Algorithm(s) Predicted Property Key Descriptors Performance Metric (R²) Reference(s)
QSAR Multiple Linear Regression (MLR) Environmental Risk (HC5) Spatial, Electronic, Hydrophobicity 0.86 wikipedia.org,
QSAR Random Forest (RF) Environmental Risk (HC5) Spatial, Electronic, Hydrophobicity 0.90 wikipedia.org,
QSAR Hansch, Hologram QSAR (HQSAR) Antibody Recognition (IC50) Hydrophobicity (log P), E-LUMO 0.820, 0.752 (q²) google.com

Table 2: List of Chemical Compounds Mentioned

Compound Name Class/Type Context of Mention
This compound Phenylurea Derivative Main subject of the article
1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea Adamantyl Urea Derivative Antimicrobial activity research
(E)-3-(2,6-dichlorophenyl)-acrylamide Acrylamide Derivative Spectroscopic and computational studies
Isoproturon Phenylurea Herbicide Template for MISPE purification
Lenvatinib Urea-based Kinase Inhibitor Anticancer drug example
LY3154207 Dihydroisoquinolinone Dopamine D1 receptor modulator
N,N'-carbonyldiimidazole (CDI) Phosgene Substitute Reagent in modern urea synthesis
Pencycuron Phenylurea Fungicide Example for ML-assisted identification
Sorafenib Urea-based Kinase Inhibitor Anticancer drug example
Phosgene Chemical Reagent Traditional reagent in urea synthesis

常见问题

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight287.15 g/mol
LogP (Octanol-Water)3.2 (Predicted via ChemAxon)
Melting Point158–160°C (DSC)
Solubility (Water)0.12 mg/mL (25°C)

Q. Table 2: Comparison of Bioactivity in Related Urea Derivatives

CompoundIC₅₀ (Kinase X)EC₅₀ (HeLa Cells)Reference
This compound0.45 μM12.3 μM
N-(3-Chlorophenyl) analog1.2 μM28.7 μM
Carbazole hybrid derivative0.32 μM8.9 μM

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